molecular formula C23H30ClFN2O3S B11330251 N-(Adamantan-1-YL)-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide

N-(Adamantan-1-YL)-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide

Cat. No.: B11330251
M. Wt: 469.0 g/mol
InChI Key: VKFCFIFRNYSVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Adamantan-1-YL)-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an adamantane moiety, a piperidine ring, and a sulfonyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the piperidine ring via a cyclization reaction. The sulfonyl group is then added using a sulfonyl chloride reagent under basic conditions. The final step involves coupling the piperidine derivative with the adamantane moiety using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-(Adamantan-1-YL)-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar structural complexity.

    Disilane-bridged architectures: Feature unique electronic properties and are used in material science.

Uniqueness

N-(Adamantan-1-YL)-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide stands out due to its combination of an adamantane moiety, a piperidine ring, and a sulfonyl group, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C23H30ClFN2O3S

Molecular Weight

469.0 g/mol

IUPAC Name

N-(1-adamantyl)-1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H30ClFN2O3S/c24-20-2-1-3-21(25)19(20)14-31(29,30)27-6-4-18(5-7-27)22(28)26-23-11-15-8-16(12-23)10-17(9-15)13-23/h1-3,15-18H,4-14H2,(H,26,28)

InChI Key

VKFCFIFRNYSVCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.